Cas no 1071369-10-2 (Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate)

Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate
- Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]-acetate
- Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate
- ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate
- STK502939
- SBB046569
- BB 0240850
- ethyl 2-(6,7-difluorobenzoxazol-2-ylthio)acetate
- ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate
- (6,7-Difluorobenzooxazol
- Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate
-
- MDL: MFCD11696463
- Inchi: 1S/C11H9F2NO3S/c1-2-16-8(15)5-18-11-14-7-4-3-6(12)9(13)10(7)17-11/h3-4H,2,5H2,1H3
- InChI Key: NZZXHQBTINITSU-UHFFFAOYSA-N
- SMILES: S(CC(=O)OCC)C1=NC2C=CC(=C(C=2O1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 308
- Topological Polar Surface Area: 77.6
Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB405265-500 mg |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |
1071369-10-2 | 500MG |
€254.60 | 2023-02-20 | ||
Chemenu | CM485262-5g |
Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |
1071369-10-2 | 97% | 5g |
$*** | 2023-04-03 | |
TRC | E019585-500mg |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]-acetate |
1071369-10-2 | 500mg |
$ 450.00 | 2022-06-05 | ||
abcr | AB405265-5g |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate; . |
1071369-10-2 | 5g |
€877.00 | 2025-02-20 | ||
A2B Chem LLC | BA36085-500mg |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |
1071369-10-2 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | BA36085-1g |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |
1071369-10-2 | >95% | 1g |
$509.00 | 2024-04-20 | |
Ambeed | A994675-5g |
Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |
1071369-10-2 | 97% | 5g |
$760.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395988-5g |
Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |
1071369-10-2 | 97% | 5g |
¥8640.00 | 2024-08-09 | |
Chemenu | CM485262-1g |
Ethyl 2-((6,7-difluorobenzo[d]oxazol-2-yl)thio)acetate |
1071369-10-2 | 97% | 1g |
$*** | 2023-04-03 | |
abcr | AB405265-5 g |
Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate |
1071369-10-2 | 5 g |
€907.00 | 2023-07-19 |
Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
Additional information on Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate
Ethyl (6,7-Difluoro-1,3-Benzoxazol-2-Yl)Thio-Acetate: A Comprehensive Overview
Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate, also known by its CAS number 1071369-10-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of benzoxazole derivatives, which are widely studied for their unique electronic properties and potential applications in various industries. The structure of this compound is characterized by a benzoxazole ring system with two fluorine atoms at the 6 and 7 positions, a thioacetate group at the 2 position, and an ethyl ester moiety. These structural features contribute to its distinctive chemical behavior and reactivity.
The synthesis of Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazole core through cyclization reactions. Fluorination at the 6 and 7 positions is achieved using selective fluorination techniques, such as treatment with fluorine gas or electrophilic fluorinating agents. Subsequent installation of the thioacetate group involves nucleophilic substitution or coupling reactions, followed by esterification to introduce the ethyl ester moiety. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the key areas where Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate has shown promise is in electronic materials. The benzoxazole ring system is known for its high thermal stability and excellent electrical properties. The presence of fluorine atoms further enhances these characteristics by introducing electron-withdrawing effects that can modulate the electronic behavior of the molecule. Recent studies have demonstrated that this compound can serve as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. For instance, researchers have reported its use in the fabrication of field-effect transistors (FETs) with improved charge carrier mobility.
In addition to its electronic applications, Ethyl (6,7-difluoro-1,3-benzoxazol-2-yl)thio-acetate has also found utility in pharmaceutical research. The thioacetate group is known to act as a bioisostere for carboxylic acids in drug design, offering improved pharmacokinetic properties such as enhanced bioavailability and reduced toxicity. The fluorinated benzoxazole core provides additional opportunities for fine-tuning the compound's biological activity. Recent investigations have explored its potential as a lead compound for anti-inflammatory and anticancer drug development.
The physical properties of Ethyl (6,7-difluoro-1,3-benzoxazol-2-Yl)Thio-Acetate are also worth noting. Its molecular weight is approximately 404 g/mol, with a melting point around 85°C and a boiling point exceeding 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental standpoint, Ethyl (6,7-difluoro-1,3-benzoxazol-2-Yl)Thio-Acetate has been evaluated for its biodegradation potential under aerobic conditions. Studies indicate that it undergoes slow microbial degradation due to its complex structure and halogenated substituents. However, its persistence in the environment raises concerns about potential ecological impacts if not properly managed during production or disposal.
In conclusion,Ethyl (6,7-difluoro-1,3-benzoxazol-2-Yl)Thio-Acetate stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis while offering promising avenues for technological innovation in electronics and medicine. As research continues to uncover new insights into its properties and uses,Ethyl (6,7-difluoro-1,3-benzoxazol-2-Yl)Thio-Acetate is poised to play an increasingly important role in advancing modern science and technology.
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